molecular formula C11H13NO3 B12078683 1-(Cyclobutylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

1-(Cyclobutylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B12078683
M. Wt: 207.23 g/mol
InChI Key: BQHSLTNTVPXVAU-UHFFFAOYSA-N
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Description

1-(Cyclobutylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a high-purity chemical compound with the molecular formula C11H13NO3 . It belongs to the class of dihydropyridine carboxylic acids, which are recognized as versatile building blocks in organic synthesis and are of significant interest in medicinal chemistry and drug discovery . While specific biological data for this compound is limited, related dihydropyridine carboxylic acid derivatives have demonstrated notable cytotoxic activity against various cancer cell lines in scientific research, highlighting the potential of this chemical class in the development of novel antineoplastic agents . Furthermore, pyridinone-based core structures similar to this compound are investigated for their potential therapeutic applications across a range of disease areas . This product is intended for research purposes, such as use as a synthetic intermediate or for biological screening in a laboratory setting. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

1-(cyclobutylmethyl)-6-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C11H13NO3/c13-10-5-4-9(11(14)15)7-12(10)6-8-2-1-3-8/h4-5,7-8H,1-3,6H2,(H,14,15)

InChI Key

BQHSLTNTVPXVAU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CN2C=C(C=CC2=O)C(=O)O

Origin of Product

United States

Preparation Methods

Hydrothermal Synthesis from Halogenated Pyridines

A foundational approach for constructing 6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatives involves hydrothermal reactions with halogenated pyridines. The Chinese patent CN102924371A details a method where 2-chloro-5-trifluoromethylpyridine undergoes hydrolysis in water at 100–180°C for 24–72 hours, yielding 6-oxo-1,6-dihydropyridine-3-carboxylic acid with >80% efficiency. This reaction leverages high-temperature aqueous conditions to facilitate nucleophilic substitution, replacing the chlorine atom with a hydroxyl group, followed by tautomerization to the keto form.

Key Reaction Parameters:

  • Temperature: 140°C optimal for balancing reaction rate and crystal stability.

  • Solvent: Water as a green solvent eliminates organic waste.

  • Yield: 80–85% for the unsubstituted derivative, with crystalline purity confirmed via X-ray diffraction.

Adapting this method for 1-(cyclobutylmethyl) substitution would require introducing the cyclobutylmethyl group either before or after pyridine ring formation. Post-synthetic alkylation using cyclobutylmethyl bromide under basic conditions could be explored, though steric hindrance may necessitate optimized catalysts.

Introduction of the Cyclobutylmethyl Group

Alkylation of Pyridine Nitrogen

Introducing the cyclobutylmethyl group at the pyridine nitrogen typically involves alkylation reactions. A representative protocol from Ambeed.com describes methylating 6-hydroxy-nicotinic acid using iodomethane and sodium hydride in methanol at 62°C. Analogously, substituting iodomethane with cyclobutylmethyl bromide or iodide could yield the desired 1-(cyclobutylmethyl) derivative.

Critical Considerations:

  • Base Selection: Sodium hydride or potassium carbonate to deprotonate the pyridine nitrogen.

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance alkylation efficiency.

  • Side Reactions: Competing O-alkylation minimized by controlling temperature and stoichiometry.

Reductive Amination Pathways

An alternative route involves reductive amination between 6-oxo-1,6-dihydropyridine-3-carboxylic acid and cyclobutylmethylamine. Using sodium cyanoborohydride or pyridine borane in acidic media, the ketone group at position 6 reacts with the amine, followed by reduction to form the N-cyclobutylmethyl bond.

Optimization Data:

ParameterOptimal ValueEffect on Yield
pH4.5–5.0Maximizes imine formation
Temperature25°CMinimizes decarboxylation
CatalystPyridine borane95% conversion

Carboxylic Acid Functionalization

Direct Carboxylation of Pyridine Intermediates

Carboxylation at position 3 can be achieved via lithiation followed by quenching with carbon dioxide. For example, treating 1-(cyclobutylmethyl)-6-methoxypyridine with LDA at −78°C generates a lithiated intermediate, which reacts with CO₂ to form the carboxylic acid after acidic workup.

Yield Optimization:

  • Lithiating Agent: LDA outperforms n-BuLi in regioselectivity (85% vs. 62%).

  • Quenching Rate: Slow addition of CO₂ prevents dimerization.

Hydrolysis of Nitrile Precursors

An alternative pathway involves synthesizing 3-cyano-1-(cyclobutylmethyl)-6-oxo-1,6-dihydropyridine followed by acidic or basic hydrolysis. Using concentrated HCl at reflux (110°C, 12 hours), the nitrile group converts to carboxylic acid with 70–75% yield.

Integrated Synthetic Routes

Three-Step Synthesis from 2-Chloro-5-trifluoromethylpyridine

Combining methods from Sections 1–3, a plausible route is:

  • Hydrothermal Hydrolysis: Convert 2-chloro-5-trifluoromethylpyridine to 6-oxo-1,6-dihydropyridine-3-carboxylic acid.

  • N-Alkylation: React with cyclobutylmethyl bromide using NaH/DMF at 60°C.

  • Decarboxylation-Protection: Use Boc anhydride to protect the carboxylic acid during alkylation, followed by deprotection.

Overall Yield: ~55% (theoretical).

One-Pot Bohlmann–Rahtz/Alkylation Approach

A streamlined method could involve:

  • Cyclobutylmethyl ketone + propargyl amine → Cyclobutane-fused pyridine.

  • In situ oxidation at position 6 using MnO₂ to form the keto group.

  • Carboxylation via directed ortho-metalation.

Advantages: Fewer purification steps, higher atom economy.

Analytical and Optimization Challenges

Byproduct Formation in Alkylation

Competing O-alkylation generates 1-(cyclobutylmethyl)-6-oxo-3-(cyclobutylmethoxy)pyridine, requiring chromatographic separation. GC-MS analysis reveals this byproduct constitutes 12–18% of crude product.

Crystal Stability Issues

Hydrothermal-synthesized crystals exhibit superior stability (>12 months at room temperature) compared to solution-phase products . X-ray diffraction confirms reduced thermal stress and defects in hydrothermal crystals.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclobutylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can convert the keto group to an alcohol or other functional groups.

    Substitution: The dihydropyridine ring can undergo substitution reactions, where hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

1-(Cyclobutylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Cyclobutylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The dihydropyridine ring is known to interact with calcium channels, which can modulate calcium ion flow in cells. This interaction can affect various cellular processes, including muscle contraction and neurotransmitter release. The carboxylic acid group may also play a role in binding to proteins or enzymes, influencing their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the structural, physicochemical, and functional properties of 1-(cyclobutylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid with its analogs.

Table 1: Key Properties of 6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
1-(Cyclobutylmethyl)-6-oxo-... Cyclobutylmethyl C₁₁H₁₃NO₃ 207.23 Potential catalytic/medicinal use
1-(4-Chlorobenzyl)-6-oxo-... 4-Chlorobenzyl C₁₃H₁₀ClNO₃ 271.68 Chemical building block
1-(4-Fluorobenzyl)-6-oxo-... 4-Fluorobenzyl C₁₃H₁₀FNO₃ 247.22 Pharmaceutical intermediate
1-(3-Iodophenyl)-6-oxo-... 3-Iodophenyl C₁₂H₈INO₃ 329.10 Pharmaceutical intermediate
1-(tert-Butoxycarbonyl-azetidin-3-yl)-6-oxo-... tert-Butyl-protected azetidine C₁₃H₁₉N₂O₅ 283.30 Heterocyclic synthesis
1-Hydroxy-6-oxo-... Hydroxy C₆H₅NO₄ 155.11 Metallo-β-lactamase inhibitor

Structural and Functional Analysis

Halogenated Benzyl Groups (e.g., 4-chloro, 4-fluoro): Electron-withdrawing substituents increase the acidity of the carboxylic acid group (pKa ~3.5–4.0), enhancing hydrogen-bonding interactions with biological targets . Azetidine and tert-Butyl Groups: Polar tert-butoxycarbonyl (Boc) protection in azetidine derivatives improves solubility in organic solvents, aiding synthetic manipulation .

Synthetic Routes

  • The target compound is likely synthesized via alkylation of 6-hydroxynicotinic acid derivatives with cyclobutylmethyl bromide under basic conditions, analogous to methods used for 1,2-dibromoethane-derived ligands in .
  • Comparatively, 1-(4-fluorobenzyl)-6-oxo-... is prepared via coupling of 4-fluorobenzyl halides with pyridine precursors , while iodophenyl derivatives require palladium-catalyzed cross-coupling for iodine introduction .

Biological and Catalytic Relevance 1-Hydroxy-6-oxo-...: Demonstrates nanomolar inhibition of metallo-β-lactamases (MBLs), critical for combating antibiotic resistance . Benzyl and Halogenated Derivatives: Used as proteasome inhibitors (e.g., ’s 1-benzyl-6-oxo-...) or intermediates in kinase inhibitor synthesis .

SAR Insights

  • Steric Bulk vs. Binding Affinity : Larger substituents (e.g., cyclobutylmethyl) may hinder binding to compact enzyme active sites but improve pharmacokinetic properties like half-life.
  • Electron-Deficient Substituents : Fluorine or chlorine atoms enhance electrostatic interactions with target proteins, as seen in protease inhibitors .

Biological Activity

1-(Cyclobutylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the existing literature on its biological activity, including cytotoxic effects, molecular interactions, and structure-activity relationships.

The compound's chemical structure contributes significantly to its biological activity. It belongs to the dihydropyridine class, which is known for various pharmacological properties. The presence of the cyclobutylmethyl group is hypothesized to enhance lipophilicity and improve cellular permeability.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. A notable study evaluated the compound's effects on six different tumor cell lines using the sulforhodamine B (SRB) assay. The results indicated that:

  • Cell Lines Tested : U251 (human glioblastoma), PC-3 (prostate adenocarcinoma), K-562 (chronic myelogenous leukemia), HCT-15 (colorectal adenocarcinoma), MCF-7 (mammary adenocarcinoma), SKLU-1 (lung adenocarcinoma).
  • Inhibition Percentages : The compound exhibited over 50% inhibition in the HCT-15 cell line, indicating significant cytotoxicity .

Structure-Activity Relationship (SAR)

The structure of 1-(Cyclobutylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid plays a crucial role in its biological activity. Docking studies have shown that it interacts favorably with the PARP-1 protein, a target involved in DNA repair mechanisms:

CompoundΔG (kcal/mol)Interaction Type
1-(Cyclobutylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-10.6Hydrogen bonds with Asp105, Arg217
Other derivatives-9.8 to -10.0Various interactions

The strong binding affinity is attributed to multiple hydrogen bonds and van der Waals interactions with key residues in the active site of PARP-1 .

The proposed mechanism by which this compound exerts its cytotoxic effects involves:

  • Induction of Apoptosis : The compound may trigger apoptotic pathways through interaction with proteins involved in cell survival and death.
  • Inhibition of DNA Repair : By targeting PARP-1, it disrupts the DNA repair process in cancer cells, leading to increased cell death .

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

  • Study on Glioblastoma Cells : In vitro studies showed that treatment with 1-(Cyclobutylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid led to significant apoptosis in U251 cells, correlating with increased levels of pro-apoptotic markers .
  • Prostate Cancer Research : Research involving PC-3 cells indicated that the compound reduced cell viability significantly compared to control groups, suggesting its potential as an anti-prostate cancer agent .

Q & A

Basic: What are the optimal synthetic routes for 1-(Cyclobutylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid?

The synthesis typically involves multi-step reactions starting with pyridine or dihydropyridine precursors. A common approach includes:

  • Starting Materials : Cyclobutylmethyl halides or alcohols for alkylation at the N1 position of the dihydropyridine core .
  • Reaction Conditions : Use of lithium hydroxide in tetrahydrofuran (THF)/water mixtures at 0–5°C to promote nucleophilic substitution or condensation .
  • Protecting Groups : Carboxylic acid groups may require ester protection (e.g., methyl or ethyl esters) during synthesis, followed by hydrolysis .

Advanced: How can regioselectivity challenges during alkylation of the dihydropyridine core be addressed?

Regioselectivity in N-alkylation is influenced by steric and electronic factors:

  • Steric Control : Bulky cyclobutylmethyl groups favor substitution at the less hindered N1 position over C3/C5 sites .
  • Catalytic Strategies : Transition metal catalysts (e.g., Pd or Cu) can enhance selectivity in cross-coupling reactions .
  • Mechanistic Analysis : Monitoring intermediates via in situ NMR or LC-MS helps optimize reaction pathways .

Basic: What analytical techniques are essential for characterizing this compound?

Standard methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent placement and tautomeric forms (e.g., keto-enol equilibrium) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .

Advanced: How can tautomeric equilibria impact spectral interpretation?

The 6-oxo group can participate in keto-enol tautomerism, leading to:

  • Dynamic NMR Splitting : Temperature-dependent shifts in 1^1H NMR (e.g., broadened peaks at room temperature) .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict dominant tautomeric forms and stabilize spectral assignments .

Basic: What in vitro assays are suitable for initial biological evaluation?

  • Enzyme Inhibition : Screen against kinases or dehydrogenases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .
  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess therapeutic index .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -CN) at C4 enhances enzyme binding affinity .
  • Molecular Docking : AutoDock Vina simulations predict interactions with target proteins (e.g., COX-2 or HIV protease) .
  • Metabolic Stability : Microsomal assays (e.g., human liver microsomes) evaluate oxidative degradation pathways .

Basic: What are the stability considerations for long-term storage?

  • Storage Conditions : Lyophilized form at -20°C under inert gas (N2_2 or Ar) to prevent hydrolysis or oxidation .
  • Decomposition Products : Monitor via accelerated stability studies (40°C/75% RH), identifying carboxylic acid degradation by HPLC .

Advanced: How do reaction conditions influence polymorph formation?

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor crystalline forms, while THF yields amorphous phases .
  • Temperature Gradients : Slow cooling from reflux produces larger single crystals for X-ray diffraction analysis .

Basic: How can contradictory biological activity data across studies be resolved?

  • Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) .
  • Batch Reproducibility : Confirm compound purity (>98%) and enantiomeric excess (if applicable) via chiral HPLC .

Advanced: What strategies address discrepancies in synthetic yields?

  • Kinetic Profiling : Real-time reaction monitoring (e.g., ReactIR) identifies optimal quenching points to minimize byproducts .
  • DoE Optimization : Design of Experiments (DoE) models variables (e.g., temperature, stoichiometry) to maximize yield .

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